molecular formula C11H15NO2 B13407942 methyl (2R)-3-amino-2-benzylpropanoate

methyl (2R)-3-amino-2-benzylpropanoate

Cat. No.: B13407942
M. Wt: 193.24 g/mol
InChI Key: QOEALULCQUCMOP-SNVBAGLBSA-N
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Description

Methyl (2R)-3-amino-2-benzylpropanoate is a chiral β-amino ester characterized by a benzyl group at the C2 position and an amino group at C3 in the (2R) configuration. Its hydrochloride salt form (C₈H₁₈ClNO₂; MW 195.69) is commercially available as a building block for pharmaceutical and organic synthesis . The compound’s stereochemistry and functional groups make it valuable in asymmetric catalysis and drug design, particularly for constructing β-amino alcohol derivatives or peptidomimetics.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl (2R)-2-(aminomethyl)-3-phenylpropanoate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m1/s1

InChI Key

QOEALULCQUCMOP-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)CN

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-3-amino-2-benzylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and methyl acrylate.

    Formation of Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl bromide reacts with a suitable nucleophile.

    Amino Group Introduction: The amino group is introduced through a reductive amination process, where the intermediate is treated with an amine source under reducing conditions.

    Esterification: The final step involves the esterification of the intermediate to form the methyl ester group, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: Methyl (2R)-3-amino-2-benzylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products:

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols or primary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Methyl (2R)-3-amino-2-benzylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (2R)-3-amino-2-benzylpropanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell growth, apoptosis, and metabolism, by binding to key regulatory molecules.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural and physicochemical differences between methyl (2R)-3-amino-2-benzylpropanoate and related compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Applications Reference
This compound C₈H₁₈ClNO₂ Benzyl (C2), amino (C3), methyl ester 195.69 Chiral ligand precursor, API intermediate
Methyl 3-amino-2,2-dibenzylpropanoate C₁₈H₂₁NO₂ Two benzyl groups (C2), amino (C3) 283.36 Enhanced lipophilicity, steric hindrance
Methyl (2R,3R)-3-(((Z)-benzyloxy)carbonyl)... C₂₅H₂₃BrFNO₄ 4-Bromobenzyl, fluoro, phenyl groups 500.35 X-ray crystallography data (P2₁ space group)
Methyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate C₆H₁₂N₂O₃S Methylcarbamoylsulfanyl (C3), amino (C2) 192.23 Thioether functionality, potential protease inhibition
Ethyl (2R,3S)-3-hydroxy-2-[(4-methoxybenzoyl)amino]... C₂₀H₂₃NO₇S Hydroxy, 4-methylbenzenesulfonamido, methoxy 349.39 Hydrogen-bonded crystal lattice (P2₁/c)

Physicochemical and Crystallographic Properties

  • Crystallography: Methyl (2R,3R)-3-(((Z)-benzyloxy)carbonyl)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate () crystallizes in a monoclinic P2₁ system with a density of 1.435 g/cm³, whereas (2R,3S)-methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate () adopts a P2₁/c space group with a larger unit cell volume (1610.8 ų vs. 1158.1 ų in ). These differences reflect substituent effects on packing efficiency and intermolecular interactions (e.g., O–H···O vs. C–H···O bonds) .
  • Conversely, the sulfonamido and hydroxy groups in enhance polarity and hydrogen-bonding capacity, favoring solubility in polar solvents .

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